molecular formula C11H10F2O3 B1302730 5-(3,4-Difluorophenyl)-5-oxovaleric acid CAS No. 845790-46-7

5-(3,4-Difluorophenyl)-5-oxovaleric acid

Cat. No.: B1302730
CAS No.: 845790-46-7
M. Wt: 228.19 g/mol
InChI Key: AJFXSKMQZMJMNC-UHFFFAOYSA-N
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Description

5-(3,4-Difluorophenyl)-5-oxovaleric acid is an organic compound characterized by the presence of a difluorophenyl group attached to a valeric acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluorophenyl)-5-oxovaleric acid typically involves the reaction of 3,4-difluorobenzene with appropriate reagents to introduce the valeric acid moiety. One common method involves the use of 3,4-difluorophenylacetic acid as a starting material, which undergoes a series of reactions including oxidation and esterification to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 5-(3,4-Difluorophenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Route Overview

StepReagentsConditionsYield
Condensation3,4-Difluorobenzaldehyde + Malonic AcidReflux with catalystHigh
PurificationCrystallization or ChromatographyVariesVaries

Medicinal Chemistry

5-(3,4-Difluorophenyl)-5-oxovaleric acid has shown potential in the development of pharmaceutical compounds due to its unique structural properties. It can serve as an intermediate in the synthesis of various bioactive molecules.

  • Case Study : Research indicates that derivatives of this compound exhibit antimicrobial and anticancer activities. For instance, compounds with similar structures have been tested against various cancer cell lines, showing significant antiproliferative effects.

Organic Synthesis

The compound is utilized as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for creating more complex organic molecules.

  • Reactions :
    • Oxidation : Converts to carboxylic acids.
    • Reduction : Forms alcohols.
    • Substitution : The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Biochemical Studies

This compound is also relevant in biochemical research, particularly in studying enzyme-catalyzed reactions.

  • Enzyme Interactions : The compound can be hydrolyzed by esterases to release biologically active acids that may further participate in metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluorophenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 3,4-Difluorophenylacetic acid
  • 3,4-Difluorophenylboronic acid
  • 3,4-Difluorophenylpropionic acid

Comparison: Compared to these similar compounds, 5-(3,4-Difluorophenyl)-5-oxovaleric acid is unique due to the presence of the valeric acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other difluorophenyl derivatives may not be suitable.

Biological Activity

5-(3,4-Difluorophenyl)-5-oxovaleric acid is a chemical compound notable for its unique structural features, including a five-membered carbon chain with a ketone functional group and a difluorophenyl substituent. Its molecular formula is C9H8F2O3\text{C}_9\text{H}_8\text{F}_2\text{O}_3 with a molecular weight of 228.19 g/mol. The presence of fluorine atoms at the 3 and 4 positions on the phenyl ring enhances its lipophilicity, potentially altering its biological interactions compared to non-fluorinated analogs.

The compound is characterized by its cream-colored solid form and exhibits reactivity typical of carboxylic acids and ketones. This reactivity is essential for synthesizing derivatives that may possess varied biological activities. The synthesis methods include multiple organic reactions, emphasizing its versatility in chemical applications.

Research into the biological activity of this compound is still emerging. Preliminary studies suggest that the compound may interact with various biological targets, including enzymes involved in metabolic pathways.

Pharmacological Potential

The compound's structural similarities to other pharmacologically active compounds suggest potential applications in medicinal chemistry. For instance, it may serve as a scaffold for developing inhibitors targeting soluble epoxide hydrolase (sEH), which plays a role in lipid metabolism and inflammation .

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various biological targets. For example, studies have shown that modifications in the phenyl substituents can significantly impact inhibitory potency against enzymes such as cyclooxygenase (COX) and peroxisome proliferator-activated receptors (PPARs) .

CompoundTargetIC50 (μM)
This compoundCOX-1TBD
This compoundCOX-2TBD
This compoundPPARγTBD

Comparative Analysis

Comparative studies of structurally related compounds reveal insights into how variations in substitution patterns can influence biological activity. For instance, compounds like 5-(2,4-Difluorophenyl)-5-oxovaleric acid and 5-(Phenyl)-5-oxovaleric acid demonstrate varying degrees of potency against similar targets, highlighting the importance of fluorine positioning.

Compound NameMolecular FormulaKey Features
This compoundC9H8F2O3Two fluorine atoms at 3 and 4 positions
5-(2,4-Difluorophenyl)-5-oxovaleric acidC9H8F2O3Different fluorine substitution pattern
5-(Phenyl)-5-oxovaleric acidC9H10O3No fluorine substituents

Properties

IUPAC Name

5-(3,4-difluorophenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2O3/c12-8-5-4-7(6-9(8)13)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFXSKMQZMJMNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCCC(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10374284
Record name 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845790-46-7
Record name 3,4-Difluoro-δ-oxobenzenepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845790-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Difluorophenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10374284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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